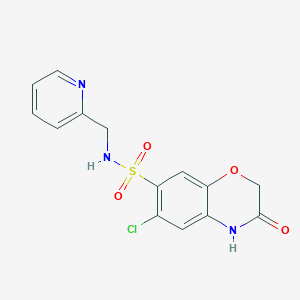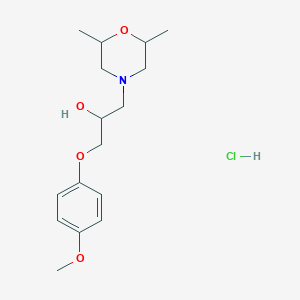![molecular formula C14H15NO7 B5207567 dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate](/img/structure/B5207567.png)
dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most commonly used insect repellent in the world. DEET is known for its effectiveness against a wide range of insects, including mosquitoes, ticks, and fleas.
Mécanisme D'action
The exact mechanism of action of dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate is not fully understood. It is believed that dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate works by interfering with the insect's ability to detect human hosts. dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate may also interfere with the insect's ability to detect carbon dioxide, which is a key attractant for many insects.
Biochemical and Physiological Effects:
dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate has been found to have low toxicity in humans. However, some studies have suggested that dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate may have neurotoxic effects in animals. Additionally, dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate has been found to have some negative effects on the environment, including the potential to harm aquatic organisms.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate is widely used in laboratory experiments due to its effectiveness as an insect repellent. However, there are some limitations to its use. dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate can be toxic to some laboratory animals, and it may interfere with the behavior of some insects in laboratory experiments.
Orientations Futures
There are several areas of future research for dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate. One area of research is the development of new insect repellents that are more effective and less toxic than dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate. Another area of research is the study of the environmental impact of dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate and the development of more environmentally friendly insect repellents. Additionally, there is a need for more research on the neurotoxic effects of dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate in animals and the potential health effects in humans.
Méthodes De Synthèse
Dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate is synthesized through a multi-step process. The first step involves the reaction of terephthalic acid with thionyl chloride to form terephthaloyl chloride. The terephthaloyl chloride is then reacted with diethylamine to form N,N-diethyl-terephthalamide. Finally, the N,N-diethyl-terephthalamide is reacted with methanol and dimethyl sulfate to form dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate.
Applications De Recherche Scientifique
Dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate has been extensively studied for its insect-repelling properties. It has been found to be effective against a wide range of insects, including mosquitoes, ticks, and fleas. dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate has also been studied for its potential use in agriculture to protect crops from insect damage. Additionally, dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate has been studied for its potential use in the military to protect soldiers from insect-borne diseases.
Propriétés
IUPAC Name |
dimethyl 2-[(2-ethoxy-2-oxoacetyl)amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO7/c1-4-22-14(19)11(16)15-10-7-8(12(17)20-2)5-6-9(10)13(18)21-3/h5-7H,4H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJORCXWHBYRDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-{[ethoxy(oxo)acetyl]amino}benzene-1,4-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[(2-benzoylhydrazino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B5207486.png)
![3-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5207494.png)
![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5207499.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-indanecarboxamide](/img/structure/B5207505.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-mesitylacetamide](/img/structure/B5207510.png)
![N,2-diethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5207514.png)

![5-imino-6-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5207538.png)
![4-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)butanoic acid](/img/structure/B5207542.png)
![2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide](/img/structure/B5207551.png)
![N-[(4-ethoxyphenyl)(4-methoxyphenyl)methyl]-4-methoxybenzamide](/img/structure/B5207570.png)
![2-(3-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile](/img/structure/B5207571.png)
